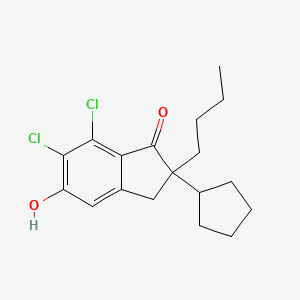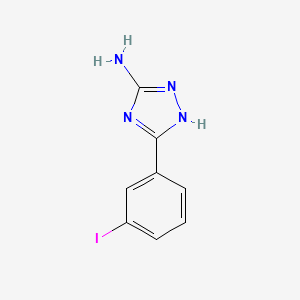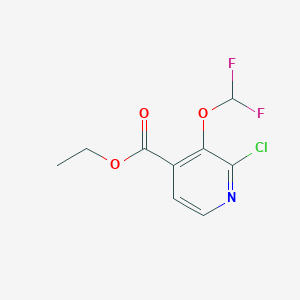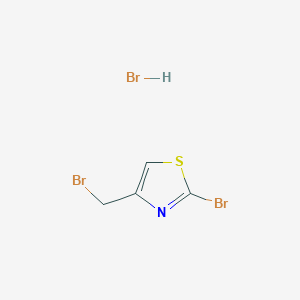
Ethyl 3-iodo-6-methylpyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-iodo-6-methylpyrazine-2-carboxylate is a chemical compound belonging to the class of pyrazine derivatives Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-6-methylpyrazine-2-carboxylate typically involves the iodination of 6-methylpyrazine-2-carboxylic acid followed by esterification. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The esterification process involves reacting the iodinated product with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
化学反応の分析
Types of Reactions
Ethyl 3-iodo-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.
Oxidation and Reduction: Products include oxides or deiodinated pyrazine derivatives.
Coupling Reactions: Products include biaryl or heteroaryl compounds.
科学的研究の応用
Ethyl 3-iodo-6-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-iodo-6-methylpyrazine-2-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom and ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.
類似化合物との比較
Similar Compounds
- Ethyl 3-bromo-6-methylpyrazine-2-carboxylate
- Ethyl 3-chloro-6-methylpyrazine-2-carboxylate
- Ethyl 3-fluoro-6-methylpyrazine-2-carboxylate
Uniqueness
Ethyl 3-iodo-6-methylpyrazine-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it more reactive in substitution and coupling reactions, providing access to a wider range of derivatives and applications.
特性
分子式 |
C8H9IN2O2 |
|---|---|
分子量 |
292.07 g/mol |
IUPAC名 |
ethyl 3-iodo-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9IN2O2/c1-3-13-8(12)6-7(9)10-4-5(2)11-6/h4H,3H2,1-2H3 |
InChIキー |
NKUHVGZEAUYJAV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=CN=C1I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
![tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13672553.png)
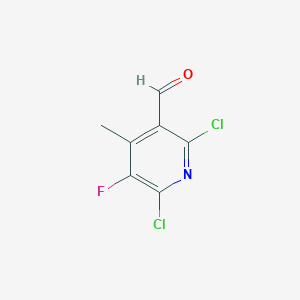
![1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13672558.png)
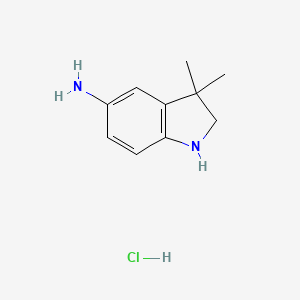
![3-Chloroimidazo[1,2-a]pyridin-8-ol](/img/structure/B13672566.png)
